tert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate
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Overview
Description
tert-ButylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 3-bromo-4,5-dihydro-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated oxazoline derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the oxazole ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under appropriate conditions to yield different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as DMF or THF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxazole derivative, while oxidation can produce an oxazole N-oxide.
Scientific Research Applications
tert-ButylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: It can be used in studies to investigate the biological activity of oxazole derivatives and their potential therapeutic effects.
Material Science: The compound can be utilized in the synthesis of novel materials with specific properties, such as polymers or nanomaterials
Mechanism of Action
The mechanism of action of tert-butylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors through interactions with specific molecular targets. The oxazole ring and carbamate group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate
- 4-Amino-6-tert-butyl-3-mercapto-4,5-dihydro-1,2,4-triazin-5(4H)-one
Uniqueness
tert-ButylN-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate is unique due to the presence of the 3-bromo-4,5-dihydro-1,2-oxazole ring, which imparts specific chemical reactivity and potential biological activity. The combination of the tert-butyl carbamate group with the brominated oxazole ring makes it distinct from other similar compounds, providing unique opportunities for its use in various applications .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O3/c1-8(2,3)13-7(12)10-6-4-5(9)11-14-6/h6H,4H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJVZLOHRZADJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=NO1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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